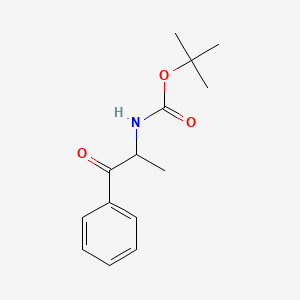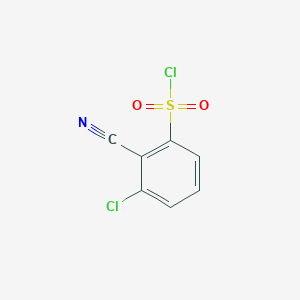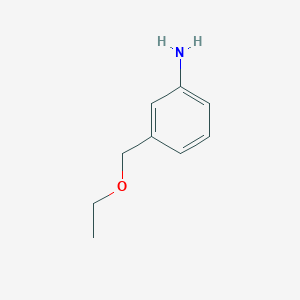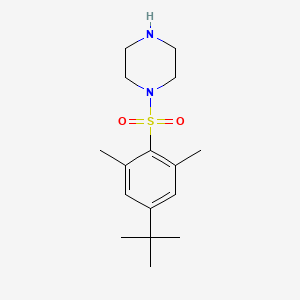
1-(4-Tert-butyl-2,6-dimethylbenzenesulfonyl)piperazine
Übersicht
Beschreibung
1-(4-Tert-butyl-2,6-dimethylbenzenesulfonyl)piperazine is a chemical compound with the CAS Number: 790247-44-8 . It has a molecular weight of 310.46 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 1-[(4-tert-butyl-2,6-dimethylphenyl)sulfonyl]piperazine . The InChI code for the compound is 1S/C16H26N2O2S/c1-12-10-14(16(3,4)5)11-13(2)15(12)21(19,20)18-8-6-17-7-9-18/h10-11,17H,6-9H2,1-5H3 . This information can be used to understand the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 310.46 . It is a powder at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not available in the retrieved data.Wirkmechanismus
1-(4-Tert-butyl-2,6-dimethylbenzenesulfonyl)piperazine has been shown to inhibit the activity of certain enzymes by binding to their active sites. For example, this compound binds to the active site of COX-2 and prevents the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. This compound also binds to the active site of 5-LOX and prevents the conversion of arachidonic acid to leukotrienes, which are involved in the inflammatory response and allergic reactions.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to have anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-oxidant activity by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Tert-butyl-2,6-dimethylbenzenesulfonyl)piperazine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using simple methods. This compound has also been shown to have good bioavailability and can be easily administered in vivo. However, this compound has some limitations as well. It is a relatively new compound, and its long-term effects and toxicity have not been fully studied. Additionally, this compound has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-(4-Tert-butyl-2,6-dimethylbenzenesulfonyl)piperazine. One area of research could be the development of this compound derivatives that have improved solubility and bioavailability. Another area of research could be the study of the long-term effects and toxicity of this compound. Additionally, this compound could be used in combination with other drugs or compounds to enhance its therapeutic effects. Further research could also explore the potential use of this compound in the treatment of other diseases such as neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
1-(4-Tert-butyl-2,6-dimethylbenzenesulfonyl)piperazine has been used in various scientific research applications, particularly in the field of medicinal chemistry. It has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer and inflammation. This compound has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. This compound has also been studied for its potential as a tool for studying the structure and function of certain proteins such as carbonic anhydrase.
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
1-(4-tert-butyl-2,6-dimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-12-10-14(16(3,4)5)11-13(2)15(12)21(19,20)18-8-6-17-7-9-18/h10-11,17H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHUAPVVBCSBEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N2CCNCC2)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001171901 | |
| Record name | 1-[[4-(1,1-Dimethylethyl)-2,6-dimethylphenyl]sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001171901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
790247-44-8 | |
| Record name | 1-[[4-(1,1-Dimethylethyl)-2,6-dimethylphenyl]sulfonyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=790247-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[4-(1,1-Dimethylethyl)-2,6-dimethylphenyl]sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001171901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



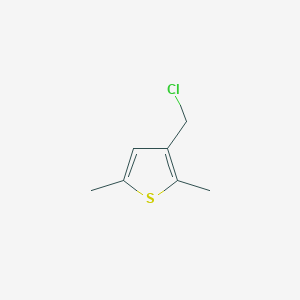
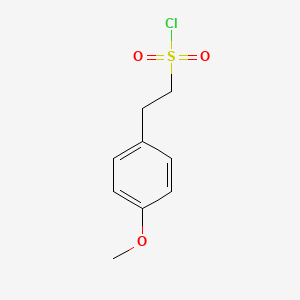

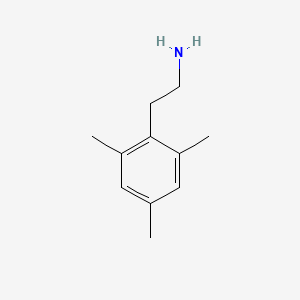
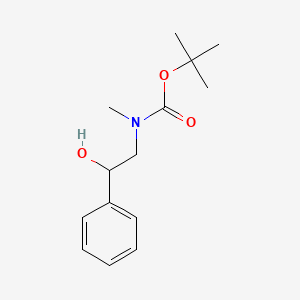

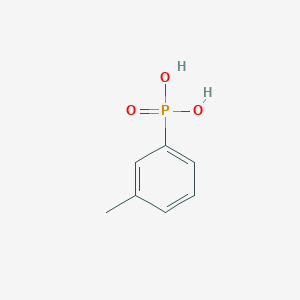


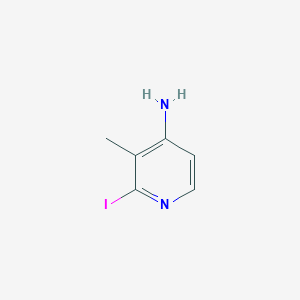
![5-Amino-[3,3'-bipyridin]-6(1H)-one](/img/structure/B3371783.png)
